(4-(Aminomethyl)phenyl)methanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the reduction of cyclic sulfonamide precursors, which can be prepared following the stereoselective intramolecular Heck reaction of a chiral pool derived dihydropyrrole (Evans et al., 2007). Another approach involves direct N-monomethylation of aromatic primary amines using methanol as a methylating agent, demonstrating broad substrate scope and excellent selectivities (Feng Li et al., 2012).
Molecular Structure Analysis
Spectral characterization and density functional theory (DFT) calculations provide insights into the molecular structure of such compounds. For example, novel compounds synthesized and characterized by UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry reveal detailed structural information (M. Shahana et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving "(4-(Aminomethyl)phenyl)methanol" and its derivatives can range from palladacycle-phosphine catalyzed methylation of amines and ketones using methanol (Ramesh Mamidala et al., 2019) to La3+-catalyzed methanolysis for the destruction of V-agent simulants, demonstrating the compound's versatility in synthesis and potential applications in decontamination processes (Josephine S. W. Tsang et al., 2004).
Physical Properties Analysis
The physical properties of such molecules are closely related to their molecular structure. Single-crystal X-ray diffraction, for example, has been used to determine the crystal structures of similar compounds, providing valuable information on their conformation and hydrogen bonding patterns, which in turn influence their physical properties (Zhao-Fu Zhu et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be studied through various spectroscopic methods and computational chemistry techniques. DFT calculations, for example, allow for the analysis of bonding features, vibrational wave numbers, and electronic properties, aiding in understanding the compound's reactivity and stability under different conditions (E. Enbaraj et al., 2021).
Scientific Research Applications
Organic Synthesis
(4-(Aminomethyl)phenyl)methanol is used as a building block in organic synthesis .
Method of Application
The compound can be prepared from 4-aminomethylbenzoic acid by reduction with LiAlH4 . Briefly, 4-aminomethylbenzoic acid is added to a round bottom flask equipped with a stir bar and condenser. The flask is purged with argon and anhydrous tetrahydrofuran (THF) is added .
Results
The product obtained from this reaction is (4-(Aminomethyl)phenyl)methanol .
Sustainable Chemistry
The reaction of primary and secondary amines with CO2 has been successfully leveraged to develop sustainable processes .
Method of Application
In this field, the reversible reaction of amines with CO2 is used to develop sustainable chemical processes . This includes reversible protection of amines, reversible ionic liquids for CO2 capture and chemical transformations, and reversible gels of ethylene diamine .
Results
These processes have been shown to be effective in controlling CO2 emissions and promoting sustainability .
Molecular Modeling
(4-(Aminomethyl)phenyl)methanol can be used in molecular modeling studies .
Method of Application
Molecular modeling is a technique used to model or mimic the behavior of molecules. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
Results
The results of these simulations can provide valuable insights into the behavior and properties of the molecule .
Chemical Supplier
Sigma-Aldrich, a chemical supplier, provides (4-(Aminomethyl)phenyl)methanol as a unique chemical for early discovery researchers .
Method of Application
Researchers can purchase this compound from Sigma-Aldrich and use it in their experiments .
Results
The results would depend on the specific experiment conducted by the researcher .
Chemical Supplier
Sigma-Aldrich, a chemical supplier, provides (4-(Aminomethyl)phenyl)methanol as a unique chemical for early discovery researchers .
Method of Application
Researchers can purchase this compound from Sigma-Aldrich and use it in their experiments .
Results
The results would depend on the specific experiment conducted by the researcher .
Molecular Modeling
(4-(Aminomethyl)phenyl)methanol can be used in molecular modeling studies .
Method of Application
Molecular modeling is a technique used to model or mimic the behavior of molecules. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
Results
The results of these simulations can provide valuable insights into the behavior and properties of the molecule .
properties
IUPAC Name |
[4-(aminomethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOUKOAUAFESMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424654 | |
Record name | [4-(Aminomethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Aminomethyl)phenyl)methanol | |
CAS RN |
39895-56-2 | |
Record name | [4-(Aminomethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(aminomethyl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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